Compound Description: 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related diseases. [, ] It exhibits potent and long-lasting inhibitory action on gastric acid secretion by inhibiting H+,K+-ATPase activity. [, ] TAK-438 demonstrates a K+-competitive and reversible mode of inhibition, unlike the irreversible inhibition of proton pump inhibitors (PPIs). [, ]
Relevance: While not directly sharing the isoxazole core of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, TAK-438 features a 2-fluorophenyl substituent attached to a heterocyclic ring (pyrrole). [, ] Additionally, both compounds incorporate a pyridine ring, although with different substitution patterns and roles within the molecules. The presence of these common features suggests a potential for shared structure-activity relationships, making TAK-438 a structurally relevant compound for comparison.
Compound Description: 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine (revaprazan) is an acid pump antagonist that has been commercially available for the treatment of gastroesophageal reflux disease. [, ] It exhibits inhibitory activity against gastric H+,K+-ATPase. [, ]
Relevance: Revaprazan, like N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, contains a fluorophenyl group, although with the fluorine atom in the para position rather than the ortho position. [, ] This structural similarity, along with their shared involvement in targeting gastric acid secretion pathways, makes revaprazan a relevant compound for comparison to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide.
Compound Description: N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide is a potent and selective BACE1 inhibitor. It was designed to target the flap region of BACE1, which differs in shape and flexibility from BACE2, allowing for selectivity.
Relevance: This compound shares with N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide the presence of a fluorophenyl group and a carboxamide moiety. Although the overall structures differ significantly, the presence of these common pharmacophores suggests potential similarities in binding interactions or pharmacological properties, warranting further investigation into their relationship.
Compound Description: 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5). It binds to the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site and exhibits anxiolytic-like activity in rodent models.
Relevance: VU0285683 shares a structural similarity with N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide in that both compounds contain a fluorophenyl group linked to a heterocyclic core. Although the heterocycles differ (oxadiazole in VU0285683 and isoxazole in the target compound), this shared structural feature suggests a potential for overlapping pharmacological activities or interactions with similar targets, making VU0285683 a relevant compound for comparison.
Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of both mGluR5 and mGluR1. [, ] It binds to the same allosteric site on mGluR5 as the antagonist 2-methyl-6-(phenylethynyl)pyridine.
Relevance: Both CDPPB and N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide possess a benzamide moiety within their structures. [, ] Although their primary targets differ, this common structural element suggests a potential for similar binding interactions or pharmacophore features. This makes CDPPB a relevant compound for comparing the structure-activity relationships of benzamide-containing compounds, even those acting on distinct receptor systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.